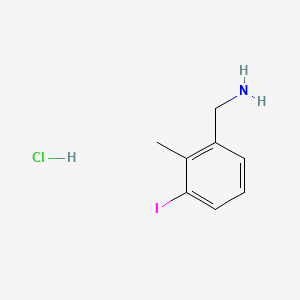
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10IN•HCl It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 2-position
Méthodes De Préparation
The synthesis of 1-(3-Iodo-2-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-iodo-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonium chloride (NH4Cl).
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt of 1-(3-Iodo-2-methylphenyl)methanamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common reagents and conditions used in these reactions include:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-2-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate radiolabeling, allowing for tracking and imaging in biological studies.
Comparaison Avec Des Composés Similaires
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride can be compared with other similar compounds such as:
1-(4-Iodo-3-methylphenyl)methanamine hydrochloride: Similar structure but with the iodine atom at the 4-position.
1-(3-Bromo-2-methylphenyl)methanamine hydrochloride: Bromine substituted instead of iodine.
1-(3-Iodo-2-ethylphenyl)methanamine hydrochloride: Ethyl group instead of methyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C8H11ClIN |
|---|---|
Poids moléculaire |
283.54 g/mol |
Nom IUPAC |
(3-iodo-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10IN.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4H,5,10H2,1H3;1H |
Clé InChI |
PWTPTZHDSMWRLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1I)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















